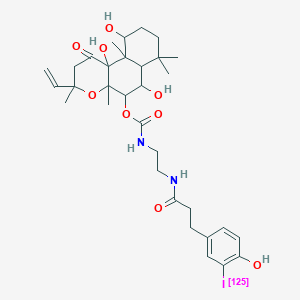

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

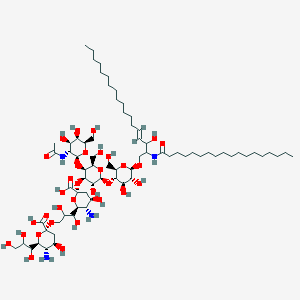

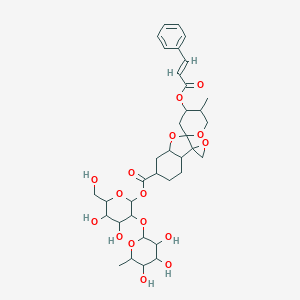

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is a forskolin derivative that has been synthesized to study its pharmacological properties. Forskolin, a labdane diterpenoid, is extracted from the roots of Coleus forskohlii and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic AMP (cAMP) levels in cells . This compound has been specifically modified at the 7-hydroxyl position to enhance its selectivity and binding properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the modification of forskolin at the 7-hydroxyl position. The process typically includes the following steps:

Starting Material: Forskolin is used as the starting material.

Radioiodination: The modified forskolin is then radioiodinated to yield this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale synthesis using similar chemical modification techniques as described above. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Bolton-Hunter Reagent: Used for the modification of the 7-hydroxyl group.

Radioiodination Reagents:

Major Products Formed

The major product formed from the modification of forskolin is this compound, which has enhanced selectivity and binding properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin has several scientific research applications, including:

Pharmacological Studies: Used to study the binding properties and selectivity of forskolin derivatives.

Neuroscience Research: Employed as an autoradiographic probe to study adenylyl cyclase and glucose transporter binding sites in the brain.

Antiviral Research: Forskolin derivatives, including this compound, have shown potential antiviral activity against various viruses.

Wirkmechanismus

The mechanism of action of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes, including signal transduction pathways . The compound’s modification at the 7-hydroxyl position enhances its binding affinity and selectivity for specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is compared with other forskolin derivatives, such as:

6-Ihpp-forskolin: Modified at the 6-hydroxyl position and shows different selectivity for adenylyl cyclase and glucose transporters.

Deacetylforskolin: Lacks the acetyl group and has different pharmacological properties.

The uniqueness of this compound lies in its enhanced selectivity and binding properties due to the specific modification at the 7-hydroxyl position .

Eigenschaften

CAS-Nummer |

135159-45-4 |

|---|---|

Molekularformel |

C32H45IN2O9 |

Molekulargewicht |

726.6 g/mol |

IUPAC-Name |

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate |

InChI |

InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2 |

InChI-Schlüssel |

BROZLMFTKXRQLW-DSNWZYGKSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

Isomerische SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C |

Kanonische SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

Synonyme |

(125I)7-IHPP-Fsk 2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 7-IHPP-forskolin 7-IHPP-Fsk |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)